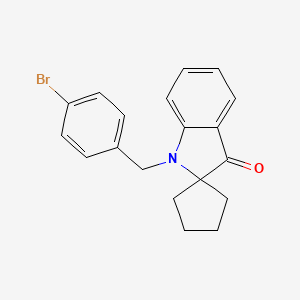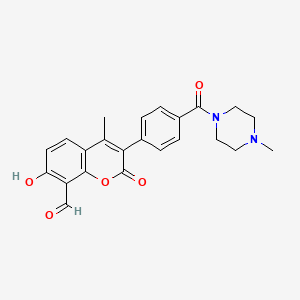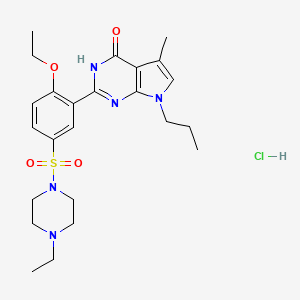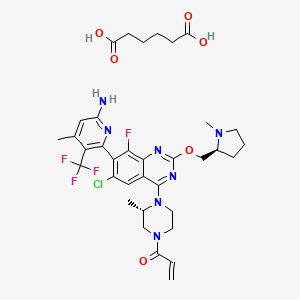
Caspase-3/7 activator 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caspase-3/7 activator 1 is a potent activator of caspase-3 and caspase-7, which are crucial enzymes involved in the process of apoptosis, or programmed cell death. This compound has shown tumor selectivity, anti-proliferative activity, and a high ability to induce apoptosis, making it a valuable tool in scientific research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Caspase-3/7 activator 1 involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method includes the use of Passerini α-acyloxy carboxamides, which are optimized for tumor selectivity and caspase activation . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency of the product, and implementing quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Caspase-3/7 activator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Caspase-3/7 activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the mechanisms of caspase activation and apoptosis.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting apoptotic pathways.
Mecanismo De Acción
Caspase-3/7 activator 1 exerts its effects by activating caspase-3 and caspase-7, which are key executioner enzymes in the apoptosis pathway. Upon activation, these caspases cleave specific substrates, leading to the dismantling of cellular components and ultimately cell death . The molecular targets include various proteins involved in maintaining cellular integrity, and the pathways involved are tightly regulated to ensure controlled cell death .
Comparación Con Compuestos Similares
Similar Compounds
Caspase-3 activator 1: Another potent activator of caspase-3, used in similar research applications.
Caspase-3 activator 2: A compound with similar properties but different chemical structure, also used to study apoptosis.
Caspase-7 activator 1: Specifically targets caspase-7, used in research to differentiate the roles of caspase-3 and caspase-7.
Uniqueness
Caspase-3/7 activator 1 is unique in its ability to selectively activate both caspase-3 and caspase-7, providing a broader range of applications in apoptosis research. Its tumor selectivity and high apoptosis-inducing ability make it particularly valuable in cancer research and potential therapeutic development .
Propiedades
Fórmula molecular |
C26H28N2O5 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
ethyl 4-[[1-[2-(1H-indol-3-yl)acetyl]oxycyclohexanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C26H28N2O5/c1-2-32-24(30)18-10-12-20(13-11-18)28-25(31)26(14-6-3-7-15-26)33-23(29)16-19-17-27-22-9-5-4-8-21(19)22/h4-5,8-13,17,27H,2-3,6-7,14-16H2,1H3,(H,28,31) |
Clave InChI |
ZMBGYTIUIIACNQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)

![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)


![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)
